2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide
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Overview
Description
2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide is a complex organic compound that belongs to the class of triazoloquinoxaline derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and antiviral properties .
Mechanism of Action
Target of Action
Similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been found to intercalate with dna , suggesting that this compound may also interact with DNA as its primary target.
Mode of Action
The compound likely interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of molecules between the planar bases of DNA, causing DNA to unwind and elongate. This can disrupt the normal functioning of DNA, including replication and transcription processes .
Biochemical Pathways
Dna intercalation can lead to a variety of downstream effects, including inhibition of dna replication and transcription, induction of dna damage, and initiation of cell death pathways .
Pharmacokinetics
In silico admet profiles have been evaluated for similar compounds , suggesting that this compound may also have been designed with favorable pharmacokinetic properties in mind.
Result of Action
The result of the compound’s action is likely to be anti-proliferative, given its potential to intercalate with DNA and disrupt normal cellular processes . This could make the compound of interest for the development of anticancer therapies .
Biochemical Analysis
Biochemical Properties
The compound 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide plays a significant role in biochemical reactions . It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been observed to intercalate DNA, which suggests its potential role in gene regulation .
Cellular Effects
The effects of this compound on cells are profound. It has been found to exhibit anti-proliferative activity against HepG2, HCT-116, and MCF-7 cells . This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to potently intercalate DNA, which can lead to changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of quinoxaline derivatives with hydrazine derivatives, followed by acylation with p-tolyl acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while reduction can produce quinoxaline hydrides .
Scientific Research Applications
2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA intercalator, which can disrupt DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine derivatives: Known for their kinase inhibition properties.
[1,2,4]Triazolo[4,3-c]quinazolines: Studied for their anticancer activities.
Uniqueness
2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide is unique due to its specific structure, which allows it to effectively intercalate into DNA and exhibit potent anticancer activities. Its ability to disrupt DNA processes makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c1-12-6-8-13(9-7-12)20-17(24)11-22-18(25)23-15-5-3-2-4-14(15)19-10-16(23)21-22/h2-10H,11H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPGOZKPQRJODF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.